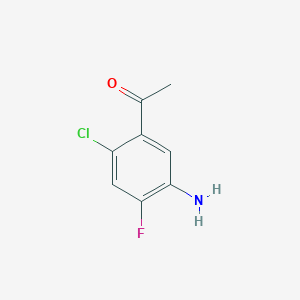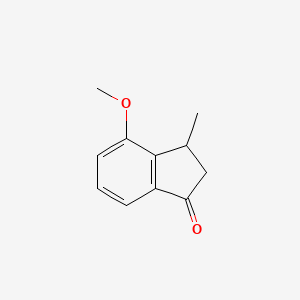
4-Methoxy-3-methyl-2,3-dihydro-1h-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-3-methyl-2,3-dihydro-1h-inden-1-one is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . It is a benzo-fused ketone, which means it contains a benzene ring fused to a ketone group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-methyl-2,3-dihydro-1h-inden-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 4-methoxybenzaldehyde and methyl vinyl ketone in the presence of a base to facilitate the cyclization reaction .
Industrial Production Methods: Industrial production of this compound often involves bulk custom synthesis, where the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxy-3-methyl-2,3-dihydro-1h-inden-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as chromium trioxide in acetic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles attacking the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid at 35-40°C.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of dihydro-1-indanone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted indenone derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-3-methyl-2,3-dihydro-1h-inden-1-one has several scientific research applications, including:
Chemistry: Used as a starting material in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Wirkmechanismus
The mechanism of action of 4-Methoxy-3-methyl-2,3-dihydro-1h-inden-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving the modulation of enzyme activity and receptor binding . These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-1-indanone: Another benzo-fused ketone with similar structural features.
2,3-Dihydro-1H-inden-1-one: A structurally related compound with different substituents.
1H-Inden-1-one: A simpler indenone derivative without the methoxy and methyl groups.
Uniqueness: 4-Methoxy-3-methyl-2,3-dihydro-1h-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups enhances its reactivity and potential for forming diverse derivatives .
Eigenschaften
Molekularformel |
C11H12O2 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
4-methoxy-3-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H12O2/c1-7-6-9(12)8-4-3-5-10(13-2)11(7)8/h3-5,7H,6H2,1-2H3 |
InChI-Schlüssel |
BZIKBDSAYGQLMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)C2=C1C(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



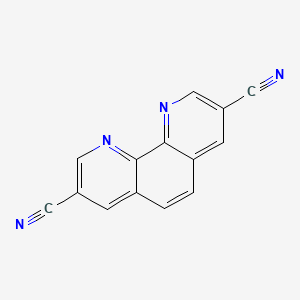
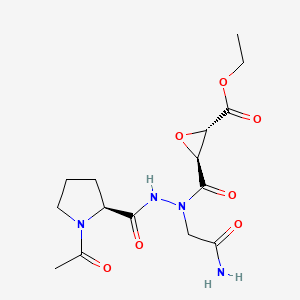
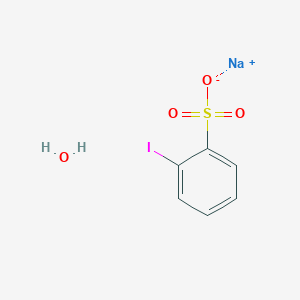
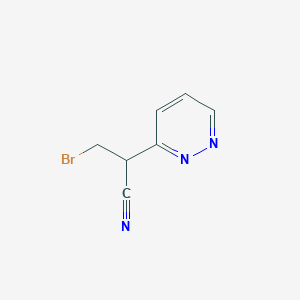
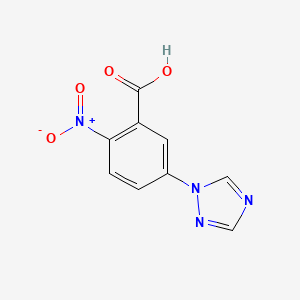

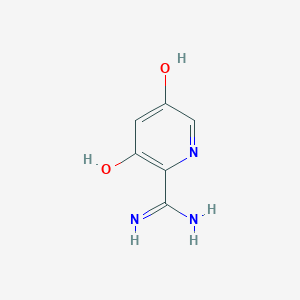
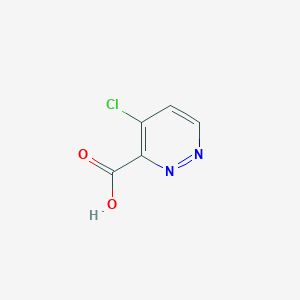
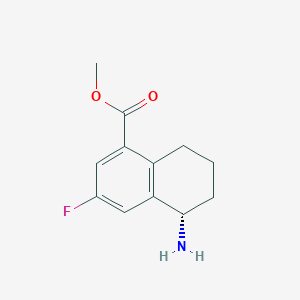
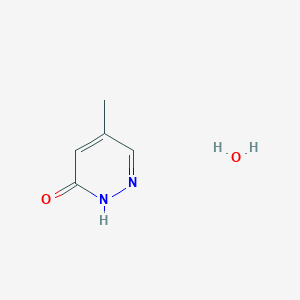
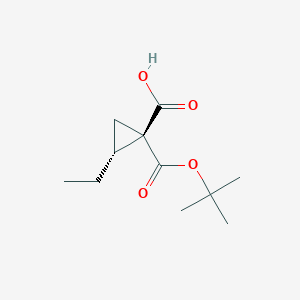
![4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12970609.png)
